4-{6-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine
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Overview
Description
Pyridinyl and pyrimidinyl compounds are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds with substituted hydrazines . To overcome the drawbacks of this method, namely insufficient regioselectivity, other accesses such as regioselective metalations of N-protected pyrazoles or sequential cross-coupling reactions starting from 3-iodopyrazole have been described .
Molecular Structure Analysis
The molecular structure of these compounds is often governed by the molecular conformation and intermolecular interaction mediated aggregation . The formation of different unexpected reaction products has been described .
Chemical Reactions Analysis
Pyridinium salts have been highlighted in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Properties
IUPAC Name |
4-[6-(3-pyridin-4-ylazetidin-1-yl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-3-17-4-2-13(1)14-10-21(11-14)16-9-15(18-12-19-16)20-5-7-22-8-6-20/h1-4,9,12,14H,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTXPFYZWBMDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)N3CC(C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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